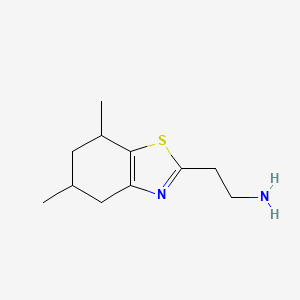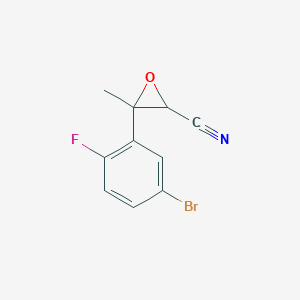![molecular formula C11H19Cl B13202129 [1-(Chloromethyl)cyclobutyl]cyclohexane](/img/structure/B13202129.png)
[1-(Chloromethyl)cyclobutyl]cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Chloromethyl)cyclobutyl]cyclohexane is an organic compound with the molecular formula C11H19Cl. It features a cyclobutyl ring substituted with a chloromethyl group and a cyclohexane ring. This compound is of interest due to its unique structure, which combines the strained four-membered cyclobutyl ring with the more stable six-membered cyclohexane ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Chloromethyl)cyclobutyl]cyclohexane typically involves the chloromethylation of cyclobutylcyclohexane. This can be achieved through the reaction of cyclobutylcyclohexane with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the cyclobutyl ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
[1-(Chloromethyl)cyclobutyl]cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Hydroxymethylcyclobutylcyclohexane, aminomethylcyclobutylcyclohexane.
Oxidation: Cyclobutylcyclohexanecarboxylic acid.
Reduction: Methylcyclobutylcyclohexane.
Aplicaciones Científicas De Investigación
[1-(Chloromethyl)cyclobutyl]cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [1-(Chloromethyl)cyclobutyl]cyclohexane involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
[1-(Bromomethyl)cyclobutyl]cyclohexane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
[1-(Hydroxymethyl)cyclobutyl]cyclohexane: Contains a hydroxymethyl group instead of a chloromethyl group.
[1-(Aminomethyl)cyclobutyl]cyclohexane: Features an aminomethyl group in place of the chloromethyl group.
Uniqueness
[1-(Chloromethyl)cyclobutyl]cyclohexane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C11H19Cl |
|---|---|
Peso molecular |
186.72 g/mol |
Nombre IUPAC |
[1-(chloromethyl)cyclobutyl]cyclohexane |
InChI |
InChI=1S/C11H19Cl/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h10H,1-9H2 |
Clave InChI |
TXLPFFOZYSCODI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2(CCC2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


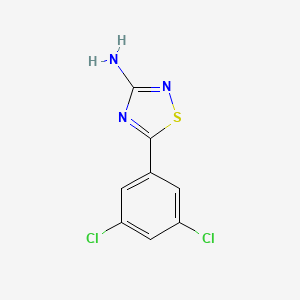
![N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13202054.png)
![1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one](/img/structure/B13202079.png)
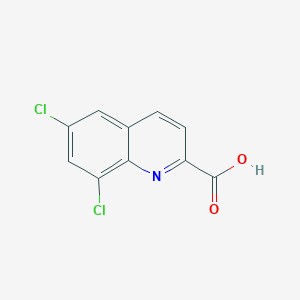
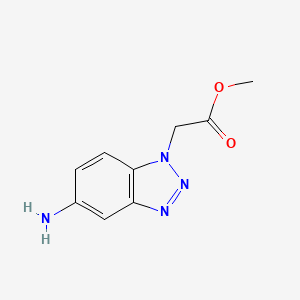
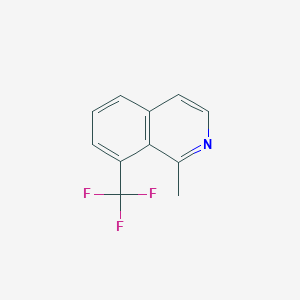

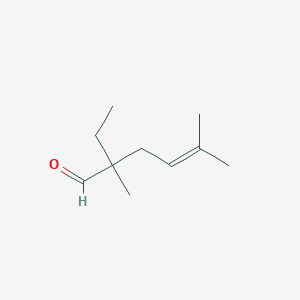
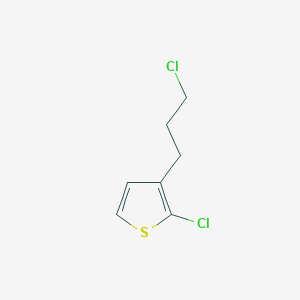
![({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13202122.png)
![4-Chloro-6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13202130.png)
![[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13202133.png)
